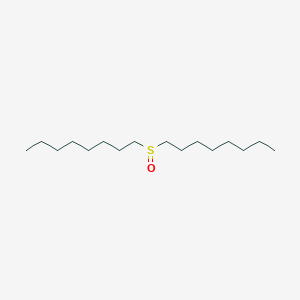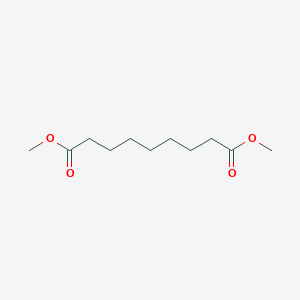
Dimethyl azelate
Overview
Description
Dimethyl azelate, also known as dimethyl nonanedioate or nonanedioic acid dimethyl ester, is an organic compound with the molecular formula C₁₁H₂₀O₄. It is an ester derived from azelaic acid and methanol. This compound is commonly used in various industrial applications, including as a solvent for paints and inks, and as an intermediate in the synthesis of other chemicals .
Mechanism of Action
Target of Action
Dimethyl azelate, also known as dimethyl nonanedioate or nonanedioic acid dimethyl ester , is a fatty acid methyl ester It is known that azelaic acid, the parent compound of this compound, exerts an inhibitory effect against tyrosinase, a key enzyme for the synthesis of melanin .
Mode of Action
Azelaic acid, from which this compound is derived, is known to interact with its targets, such as tyrosinase, and cause changes in their activity . This interaction results in a reduction in the synthesis of melanin .
Biochemical Pathways
It is known that azelaic acid, the parent compound of this compound, is involved in the metabolism of oleic acid . It’s also suggested that azelaic acid is assimilated through fatty acid degradation, with further catabolism occurring through the glyoxylate and butanoate metabolism pathways .
Pharmacokinetics
The pharmacokinetics of this compound have been studied to some extent. It has been found that this compound is chemically unstable in hepatocyte culture medium with a half-life of less than 1 hour and is depleted by the hepatocytes in less than 5 minutes, suggesting rapid hepatic metabolism . After oral administration of this compound to rats, the di- and monoester were undetectable in plasma while the levels of azelaic acid increased over time, reached maximum at less than 2 hours, and declined rapidly thereafter .
Result of Action
It is known that azelaic acid, the parent compound of this compound, can cause a reduction in the synthesis of melanin by inhibiting the enzyme tyrosinase .
Action Environment
It is known that azelaic acid, the parent compound of this compound, can be formed endogenously from substrates such as longer-chain dicarboxylic acids and processes like the metabolism of oleic acid .
Biochemical Analysis
Biochemical Properties
It’s also rapidly depleted by hepatocytes in less than 5 minutes, suggesting rapid hepatic metabolism .
Cellular Effects
After oral administration to rats, the di- and monoester were undetectable in plasma while the levels of azelaic acid increased over time, reached maximum at less than 2 hours, and declined rapidly thereafter .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl azelate is typically synthesized through the esterification of azelaic acid with methanol in the presence of an acid catalyst such as sulfuric acid or boron trifluoride. The reaction involves heating the carboxylic acid with the alcohol solvent and the acid catalyst to produce the ester .
Industrial Production Methods: Industrial production of this compound often involves the oxidative cleavage of oleic acid to produce azelaic acid, which is then esterified with methanol. The process can be carried out using various chemocatalytic systems, such as hydrogen peroxide and tungstic acid, to achieve the oxidative cleavage .
Chemical Reactions Analysis
Types of Reactions: Dimethyl azelate undergoes several types of chemical reactions, including:
Esterification: The formation of this compound from azelaic acid and methanol.
Hydrolysis: The ester can be hydrolyzed back to azelaic acid and methanol in the presence of a strong acid or base.
Reduction: this compound can be reduced to produce alcohols or other reduced derivatives.
Common Reagents and Conditions:
Esterification: Methanol and an acid catalyst (e.g., sulfuric acid, boron trifluoride).
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Azelaic acid and methanol.
Reduction: Alcohols or other reduced derivatives of this compound.
Scientific Research Applications
Dimethyl azelate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential antimicrobial properties and its role in biological processes.
Medicine: Investigated for its potential use in drug formulations and as a therapeutic agent.
Comparison with Similar Compounds
Dimethyl azelate can be compared with other similar compounds, such as:
Dimethyl pimelate: An ester of pimelic acid, used in similar applications as this compound.
Dimethyl suberate: An ester of suberic acid, also used as a solvent and intermediate in chemical synthesis.
Dimethyl adipate: An ester of adipic acid, commonly used as a plasticizer and in the production of polymers.
Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to act as an intermediate in the synthesis of various biodegradable polymers and its potential antimicrobial properties set it apart from other similar compounds .
Properties
IUPAC Name |
dimethyl nonanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-14-10(12)8-6-4-3-5-7-9-11(13)15-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUKNYVQGHETPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044807 | |
| Record name | Dimethyl nonanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1732-10-1 | |
| Record name | Dimethyl azelate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1732-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl azelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl azelate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59040 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nonanedioic acid, 1,9-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl nonanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl azelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.509 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL AZELATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29185K7OEI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


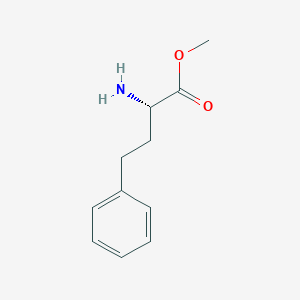
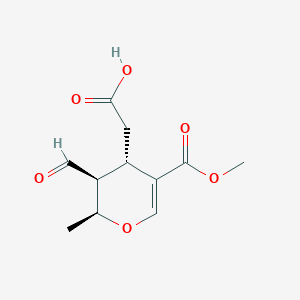
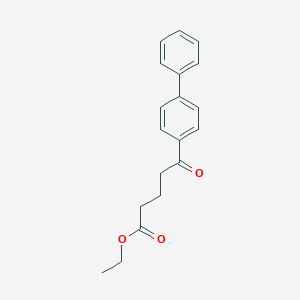
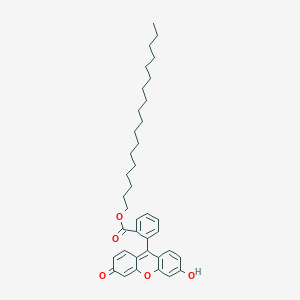
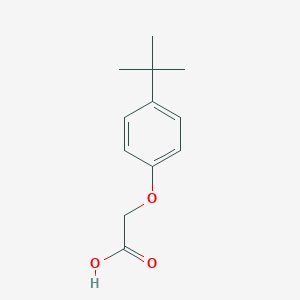
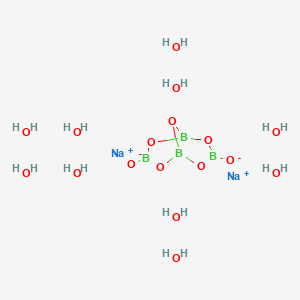
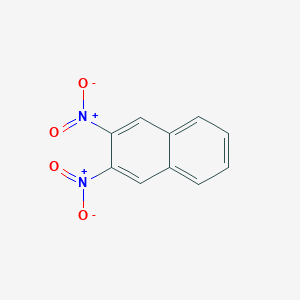

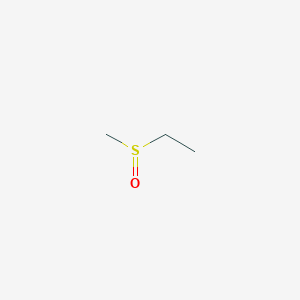
![4-BroMopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B156513.png)


![3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol](/img/structure/B156521.png)
